
Butanethioic acid, S-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanethioic acid, S-ethyl ester is an organic compound with the molecular formula C6H12OS. It is a thioester, which means it contains a sulfur atom replacing the oxygen atom in the ester functional group. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butanethioic acid, S-ethyl ester can be synthesized through the esterification of butanethioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of macroporous polymeric acid catalysts can enable direct esterification of carboxylic acids and alcohols at moderate temperatures without the need for water removal .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols and other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various thioester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various thioester derivatives.
Scientific Research Applications
Butanethioic acid, S-ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flavors and fragrances due to its distinctive odor.
Mechanism of Action
The mechanism of action of butanethioic acid, S-ethyl ester involves its interaction with various molecular targets. The sulfur atom in the thioester group can participate in nucleophilic and electrophilic reactions, leading to the formation of various intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Butanethioic acid, S-methyl ester: This compound has a similar structure but with a methyl group instead of an ethyl group.
S-Methyl 3-methylbutanethioate: Another thioester with a different alkyl group, used in similar applications.
Butanethioic acid, S-3-hydroxy-2-octanamidoethyl ester: A more complex thioester with additional functional groups, used in specialized applications.
Uniqueness: Butanethioic acid, S-ethyl ester is unique due to its specific alkyl group, which can influence its reactivity and interactions with other molecules. This makes it suitable for particular applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
S-ethyl butanethioate |
InChI |
InChI=1S/C6H12OS/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3 |
InChI Key |
WLJXESLORBMHBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)
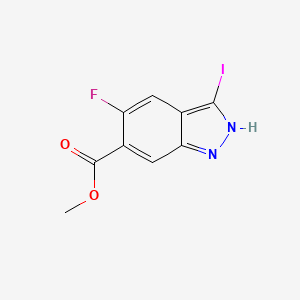
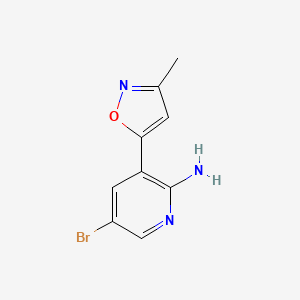

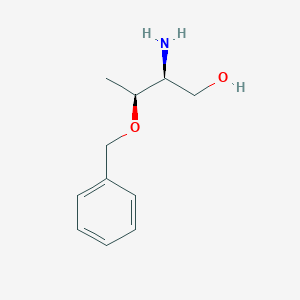
![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)
![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)
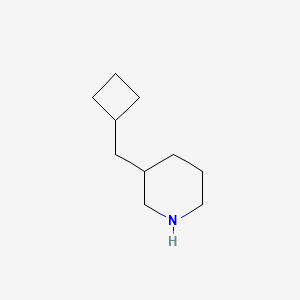
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
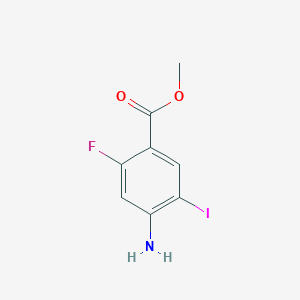
![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)


![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
